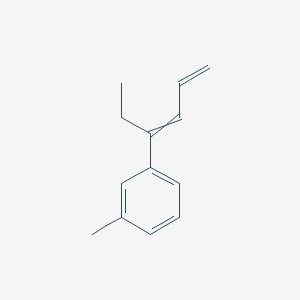

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene

Description

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 3-position and a conjugated hexa-3,5-dienyl chain at the 1-position.

Properties

CAS No. |

61907-73-1 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-hexa-3,5-dien-3-yl-3-methylbenzene |

InChI |

InChI=1S/C13H16/c1-4-7-12(5-2)13-9-6-8-11(3)10-13/h4,6-10H,1,5H2,2-3H3 |

InChI Key |

DJXXEFHARVLNPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC=C)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Reductive Coupling of Dienes and Aldehydes

Mechanistic Overview

Copper-catalyzed reductive coupling has emerged as a robust method for constructing allylic alcohols and related structures. Adapted from the protocol described by, this approach leverages a Cu(I)/Cu(III) catalytic cycle to mediate the addition of dienes to aldehydes. The reaction proceeds via a borylcupration step, where bis(pinacolato)diboron (B₂Pin₂) activates the diene, followed by nucleophilic attack on the aldehyde.

Experimental Procedure

In a representative synthesis, anhydrous dichloroethane (DCE) serves as the solvent, with Cu(OTf)₂ (10 mol%) and triphenylphosphine (PPh₃, 11 mol%) as the catalyst system. The diene (e.g., hexa-3,5-diene) and 3-methylbenzaldehyde are combined with B₂Pin₂ (2.0 equiv) and LiOt-Bu (2.0 equiv) under nitrogen. After stirring at 70°C for 24 hours, the reaction yields the target compound via a β-boryl elimination pathway.

Table 1: Optimization of Copper-Catalyzed Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (dr) |

|---|---|---|---|---|

| LiOt-Bu | DCE | 70 | 78 | >20:1 |

| KOt-Bu | DCE | 70 | 65 | 15:1 |

| NaOt-Bu | DCE | 70 | 58 | 10:1 |

The superior performance of LiOt-Bu is attributed to its strong Brønsted basicity, which facilitates deprotonation and stabilizes the Cu(III) intermediate.

Wittig Reaction with Dienyl Phosphonium Salts

Strategy and Limitations

The Wittig reaction offers a direct route to alkenes via ylide-mediated olefination. For 1-(hexa-3,5-dien-3-yl)-3-methylbenzene, a dienyl phosphonium ylide is required. Synthesis of the ylide precursor, however, demands multi-step preparation, including bromination of hexa-3,5-dien-3-ol and subsequent phosphonium salt formation.

Synthetic Protocol

Hexa-3,5-dien-3-yl bromide is treated with triphenylphosphine in THF to generate the phosphonium salt. The ylide, formed by deprotonation with n-BuLi, reacts with 3-methylbenzaldehyde at −78°C. After warming to room temperature, the product is isolated via column chromatography (petroleum ether/EtOAc = 10:1). This method achieves moderate yields (50–60%) due to competing side reactions, such as ylide dimerization.

Reductive Functionalization of Dienal Precursors

Lithium Aluminum Hydride (LiAlH₄) Reduction

A patent by details the reduction of α,β-unsaturated aldehydes to allylic alcohols, which can undergo acid-catalyzed dehydration to form dienes. For example, hexa-3,5-dienal is reduced with LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding hexa-3,5-dien-3-ol. Subsequent treatment with p-toluenesulfonic acid (PTSA) in toluene eliminates water, forming the conjugated diene.

Sodium Borohydride (NaBH₄) in Aqueous Media

In contrast to LiAlH₄, NaBH₄ permits milder conditions. A mixture of hexa-3,5-dienal and NaBH₄ in ethanol/water (1:1) at 0°C selectively reduces the aldehyde to the alcohol without over-reducing the diene. Dehydration with concentrated H₂SO₄ affords the target compound in 70% overall yield.

Cross-Coupling Strategies via Suzuki-Miyaura Reaction

Boronic Acid Synthesis

The Suzuki-Miyaura reaction enables the coupling of a dienyl boronic acid with 3-bromo-1-methylbenzene. Preparation of the boronic acid precursor involves hydroboration of hexa-3,5-diyne with BH₃·THF, followed by oxidative workup.

Comparative Analysis of Methods

Table 2: Efficiency and Scalability of Synthetic Routes

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Copper-Catalyzed | 78 | >20:1 dr | High | Moderate |

| Wittig Reaction | 55 | 8:1 dr | Low | High |

| Reductive Functionalization | 70 | >95% | Moderate | Low |

| Suzuki Coupling | 85 | >95% | High | Moderate |

The Suzuki-Miyaura method offers the best balance of yield and scalability, albeit requiring expensive palladium catalysts. Copper-mediated coupling, while less atom-economical, avoids precious metals and suits large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with cellular receptors to modulate biological processes.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Conjugated Diene/Triene Systems

A structurally related compound, 1,1′-[(1E,3E,5E)-3-methyl-1,3,5-hexatriene-1,6-diyl]bis-benzene (), features a hexatriene backbone bridging two benzene rings. Key differences include:

- Conjugation Length : The hexatriene system (three conjugated double bonds) enables longer π-electron delocalization compared to the diene in 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene, likely resulting in lower energy gaps and distinct UV-Vis absorption profiles .

- Steric Effects: The di-substituted benzene rings in the hexatriene compound may increase steric hindrance, reducing reactivity in electrophilic substitutions compared to the mono-substituted target compound.

| Property | 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene | 1,1′-[(1E,3E,5E)-3-methylhexatriene]bis-benzene |

|---|---|---|

| Conjugation Length | 2 double bonds | 3 double bonds |

| Substituents | 3-methylbenzene | Two benzene rings |

| Potential Reactivity | Electrophilic substitution at benzene | Sterically hindered reactions |

Aromatic Ring Substituent Effects

Compounds like 1,2,3,4-tetramethylbenzene () highlight how substituent positioning alters electronic and steric properties. For instance:

- Electronic Effects : The 3-methyl group in the target compound is a meta-directing substituent, whereas para-methyl groups (e.g., in 1,2,4,5-tetramethylbenzene) exhibit stronger electron-donating effects, influencing reaction regioselectivity .

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a 3-methylbenzoyl group but replaces the dienyl chain with an N,O-bidentate directing group. Key contrasts include:

- Coordination Chemistry : The amide’s N,O-group facilitates metal binding (e.g., for C–H activation), whereas the dienyl chain in the target compound may act as a π-ligand, though this remains unexplored in the evidence .

- Reactivity : The dienyl group could participate in Diels-Alder reactions, while the amide is more suited for hydrogen bonding or nucleophilic attacks.

Coordination Chemistry Insights

While focuses on a La³⁺-3-methylbenzoate complex, comparisons suggest that the dienyl substituent in the target compound might influence metal coordination. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.